4-Bromo-2-chlorophenyl isocyanate chemical properties
4-Bromo-2-chlorophenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-2-chlorophenyl isocyanate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounding all claims in authoritative data.
Introduction and Strategic Importance
4-Bromo-2-chlorophenyl isocyanate (C₇H₃BrClNO) is a halogenated aromatic isocyanate. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the highly reactive isocyanate functional group, makes it a valuable and versatile building block in organic synthesis. Its primary utility lies in its ability to act as a linker or to introduce the 4-bromo-2-chlorophenyl moiety into larger molecules. This is particularly relevant in the field of medicinal chemistry, where halogenated aromatic groups are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical reagent are critical for its appropriate use and for the design of experimental protocols. The physicochemical characteristics of 4-bromo-2-chlorophenyl isocyanate are summarized below.
Data Presentation: Core Properties
| Property | Value | Source(s) |
| CAS Number | 190774-47-1 | [2],[3],[4] |
| Molecular Formula | C₇H₃BrClNO | [2],[3],[4] |
| Molecular Weight | 232.46 g/mol | [3],[5] |
| Appearance | White to beige solid/powder | [2],[6] |
| Melting Point | 71-76 °C | [2],[3] |
| Purity | Typically ≥95-99% | [2],[4] |
Spectroscopic Data
Spectroscopic analysis is essential for structure verification. For 4-bromo-2-chlorophenyl isocyanate, nuclear magnetic resonance (NMR) data is available. Specifically, ¹H NMR and ¹³C NMR spectra have been recorded, often using CDCl₃ as a solvent.[5][7] This data is crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.
Synthesis and Purification
Plausible Synthesis Pathway: Phosgenation of 4-Bromo-2-chloroaniline
The most common and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding aniline precursor. In this case, 4-bromo-2-chlorophenyl isocyanate would be synthesized from 4-bromo-2-chloroaniline.
The reaction involves treating the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This process is hazardous due to the extreme toxicity of phosgene and must be conducted with rigorous safety precautions in a well-ventilated fume hood. The reaction typically proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product.
Caption: Plausible synthesis workflow for 4-Bromo-2-chlorophenyl isocyanate.
Experimental Protocol: General Purification
-
Crude Product Isolation : After the reaction is complete, the solvent is typically removed under reduced pressure.
-
Purification Technique : Given its solid nature and defined melting point, recrystallization is a suitable method for purification. A non-polar organic solvent in which the isocyanate has lower solubility at cooler temperatures would be an appropriate choice. Alternatively, for larger scales or if the crude product is an oil, vacuum distillation can be employed, although this is less common for solid isocyanates.
-
Drying and Storage : The purified product must be thoroughly dried under vacuum to remove any residual solvent. Crucially, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as isocyanates are sensitive to moisture.[6]
Core Reactivity and Applications in Drug Development
The synthetic utility of 4-bromo-2-chlorophenyl isocyanate is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a chemical linker.
Key Reactions with Nucleophiles
Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, and even water.[8] These reactions are fundamental in polymer chemistry and, more relevantly here, in the synthesis of discrete small molecules for pharmaceuticals.
-
Reaction with Alcohols : Forms carbamates (urethanes).
-
Reaction with Amines : Forms ureas.
These linkages are stable and are common structural motifs in many approved drugs. The ability to connect a molecular fragment (e.g., an alcohol or amine) with the 4-bromo-2-chlorophenyl group via a carbamate or urea bond is a powerful tool for drug discovery scientists.[1]
Caption: Key reaction pathways of 4-Bromo-2-chlorophenyl isocyanate.
Safety, Handling, and Storage
Hazard Profile
4-Bromo-2-chlorophenyl isocyanate is a hazardous chemical that requires careful handling.[2] Its primary hazards are:
-
Harmful : Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
-
Irritant : Causes serious irritation to the eyes, skin, and respiratory system.[2][5]
-
Sensitizer : May cause an allergic skin reaction and potentially allergy or asthma symptoms if inhaled.[5][9]
-
Moisture Sensitive : Reacts with water, which can lead to the release of carbon dioxide gas. This can cause sealed containers to pressurize and potentially rupture.[6]
Self-Validating Safety Protocol
Adherence to a strict, self-validating safety protocol is non-negotiable when handling this compound.
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to control airborne levels.[2] A safety shower and eyewash station must be immediately accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[2]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.
-
Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2][10]
-
-
Handling :
-
Avoid the formation of dust.[2]
-
Wash hands thoroughly after handling.
-
Handle and store under an inert gas like nitrogen or argon.
-
-
Storage :
-
Spill Response :
-
In case of a spill, evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material. Do not use water.
-
Collect the material into a suitable container for disposal.[2]
-
-
Disposal :
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[2]
-
References
- Georganics. (2011).
- CookeChem. (n.d.).
- A2B Chem. (n.d.).
- Georganics. (n.d.).
- Sigma-Aldrich. (2022).
- PubChem. (n.d.).
- Cole-Parmer. (n.d.).
- SpectraBase. (n.d.). 4-bromo-2-chloro-1-isocyanatobenzene - Optional[1H NMR] - Spectrum.
- Fisher Scientific. (2025).
- ChemicalBook. (n.d.).
- Alfa Aesar. (2025).
- Fisher Scientific. (2021).
- Cole-Parmer. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Pathare, B., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- NIST. (n.d.).
- ChemicalBook. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sigma-Aldrich. (n.d.).
- NOAA. (n.d.).
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. georganics.sk [georganics.sk]
- 3. 4-BROMO-2-CHLOROPHENYL ISOCYANATE , 0.99 , 190774-47-1 - CookeChem [cookechem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
